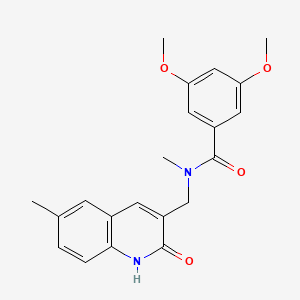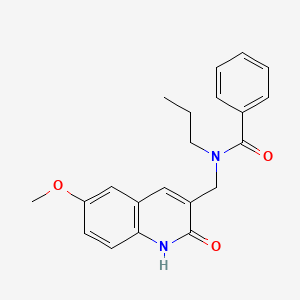
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMN-214, is a small molecule compound that has demonstrated potential therapeutic effects in various preclinical studies.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone function. Hsp90 is a molecular chaperone that plays a crucial role in the stabilization and folding of various client proteins, including oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide destabilizes the client proteins and induces their degradation, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated anti-angiogenic effects by inhibiting the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential as a novel therapeutic agent for cancer treatment. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to have a favorable safety profile in preclinical studies. However, the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include its low solubility and bioavailability, which may affect its efficacy in clinical settings.
Zukünftige Richtungen
The future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include further preclinical studies to investigate its potential therapeutic effects in other cancer types and to optimize its pharmacokinetic properties. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in humans. Furthermore, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide with other chemotherapeutic agents and immunotherapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a promising small molecule compound that has demonstrated potential therapeutic effects in cancer treatment. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to induce cell cycle arrest, apoptosis, and anti-angiogenic effects in cancer cells. Further preclinical and clinical studies are needed to evaluate its safety and efficacy as a novel therapeutic agent for cancer treatment.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the condensation reaction between 2-hydroxy-7-methylquinoline-3-carboxaldehyde and 4-nitro-N-phenylbenzamide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product with a yield of 65%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic effects in cancer treatment. In preclinical studies, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-8-18-14-19(23(28)25-22(18)13-16)15-26(20-5-3-2-4-6-20)24(29)17-9-11-21(12-10-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVRTJEJSLKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)